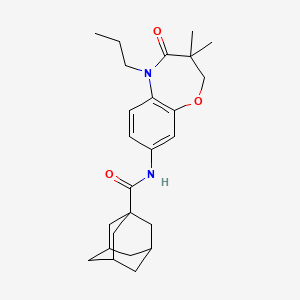

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide

Description

Properties

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N2O3/c1-4-7-27-20-6-5-19(11-21(20)30-15-24(2,3)23(27)29)26-22(28)25-12-16-8-17(13-25)10-18(9-16)14-25/h5-6,11,16-18H,4,7-10,12-15H2,1-3H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQRBWTUUNKAMNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide is a compound of interest in pharmacological research due to its complex structure and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and therapeutic potential.

Chemical Structure and Properties

The compound features a benzoxazepine ring system which is known for its diverse biological activities. Its molecular formula is , and it has a molecular weight of 373.43 g/mol. The unique structure allows for various interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Studies indicate that it may modulate neurotransmitter systems, particularly in the central nervous system (CNS). The compound's structure suggests potential binding affinity for G-protein coupled receptors (GPCRs) and other molecular targets involved in neuropharmacology.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant activity against various cellular targets:

| Target | Effect | Reference |

|---|---|---|

| Neuropeptide S receptor | Antagonistic activity | |

| Dopamine receptors | Modulation of signaling pathways | |

| Serotonin receptors | Potential anxiolytic effects |

In Vivo Studies

In vivo studies further support the compound's pharmacological potential. For instance:

- Anxiolytic Effects : Animal models treated with the compound showed reduced anxiety-like behaviors in elevated plus maze tests.

- Cognitive Enhancement : The compound improved memory performance in rodent models subjected to cognitive tasks.

These findings suggest that the compound may have applications in treating anxiety disorders and cognitive impairments.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

- Study on Anxiety Disorders : A study involving mice demonstrated that administration of this compound significantly reduced anxiety levels compared to control groups.

- Cognitive Function Enhancement : Another study reported improvements in memory retention and learning capabilities in aged rats treated with the compound.

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are needed to fully evaluate its long-term effects and potential toxicity.

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a benzoxazepine moiety fused with an adamantane core. Its molecular formula is with a molecular weight of approximately 366.49 g/mol. The unique structural components are believed to contribute to its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzoxazepine compounds exhibit promising anticancer properties. For instance, research has shown that similar compounds can inhibit the growth of various cancer cell lines, including those associated with breast and lung cancers. The mechanism often involves the induction of apoptosis and the inhibition of cell proliferation pathways .

Case Study:

In a study focusing on related compounds, specific derivatives were tested against human cancer cell lines such as OVCAR-8 and A549. These compounds showed significant growth inhibition percentages ranging from 51% to 86%, indicating their potential as anticancer agents .

Antimicrobial Properties

Compounds related to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide have also been evaluated for antimicrobial activity. These studies suggest that such compounds can effectively combat various bacterial strains and fungi, making them candidates for developing new antibiotics .

Case Study:

A series of adamantane derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. Certain derivatives displayed potent antibacterial activity with minimum inhibitory concentrations (MICs) suggesting their efficacy as potential antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory potential of benzoxazepine derivatives has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Case Study:

In a controlled experiment using animal models, specific derivatives were shown to reduce paw edema significantly in carrageenan-induced inflammation models, highlighting their therapeutic potential in managing inflammatory responses .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing derivatives of adamantane-1-carboxamide with benzoxazepin scaffolds?

- Methodology :

- Cyclization in alkaline media : React hydrazide derivatives (e.g., 2-(adamantane-1-yl)-N-methylhydrazincarbothioamide) with phenyl/methyl isothiocyanate in methanol, followed by cyclization using KOH under reflux (1 hour). Neutralize with acetic acid to precipitate the product .

- Alkylation : Add α-halogenoalkanes (e.g., 1-bromohexane) to triazole-thione intermediates in n-butanol with NaOH. Boil and evaporate to neutral pH for alkylthio derivatives .

- Key Considerations : Monitor reaction progress via TLC, and purify via recrystallization (e.g., n-butanol or dioxane/water mixtures).

Q. What analytical techniques are critical for characterizing adamantane-1-carboxamide derivatives?

- Methodology :

- NMR Spectroscopy : Use and NMR to confirm substituent positions and adamantane integration (e.g., adamantane protons resonate at δ 1.6–2.1 ppm) .

- FT-IR : Identify carbonyl stretches (C=O at ~1700 cm) and thione groups (C=S at ~1200 cm) .

- Mass Spectrometry (MS) : Confirm molecular weight via m/z peaks (e.g., [M+H] for triazole-thiones) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length on the triazole-thione moiety) affect antihypoxic activity?

- Experimental Design :

- Synthesize derivatives with varying alkyl chains (C4–C10) and test in vivo using a rat hypoxia model with hypercapnia. Compare survival times against controls treated with Mexidol (100 mg/kg) .

- Table : Example structure-activity relationships from :

| Alkyl Chain Length | Survival Time (min) | Efficacy vs. Control |

|---|---|---|

| C4 (Butyl) | 45 ± 3 | 1.5x improvement |

| C8 (Octyl) | 62 ± 5 | 2.1x improvement |

- Data Contradictions : Longer chains (C10) may reduce solubility, limiting bioavailability despite in vitro potency. Optimize via co-solvent systems (e.g., PEG-400) .

Q. What strategies resolve discrepancies in pharmacological data between in vitro and in vivo models for adamantane-1-carboxamide derivatives?

- Methodology :

- Physicochemical Profiling : Measure logP (e.g., octanol/water partitioning) to assess lipophilicity. Derivatives with logP >5 often exhibit poor aqueous solubility .

- Metabolic Stability Assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of propyl groups) .

- Formulation Adjustments : Incorporate cyclodextrins or nanoemulsions to enhance in vivo stability .

Q. How can solvent thermal conditions be optimized for synthesizing metal complexes of adamantane-1-carboxamide derivatives?

- Methodology :

- Ligand-Metal Ratios : React 3-(triazol-1-yl)-adamantane-1-carboxylic acid with Cu(NO)·3HO in ethanol/water (1:1) at 80°C for 24 hours .

- Characterization : Use single-crystal XRD to confirm coordination geometry (e.g., square-planar Cu(II) complexes).

- Challenges : Adamantane’s rigidity may sterically hinder metal-ligand binding. Mitigate by introducing flexible spacers (e.g., methylene groups) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.